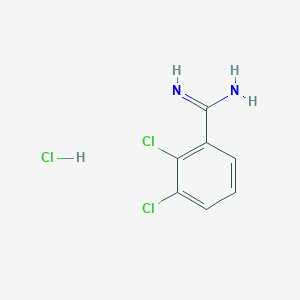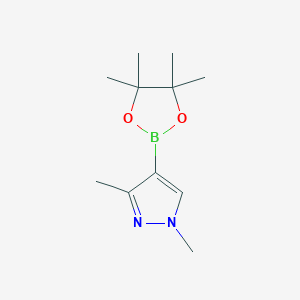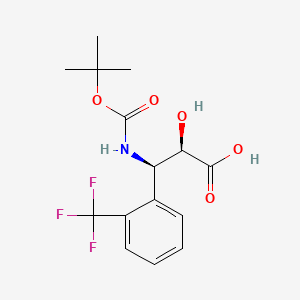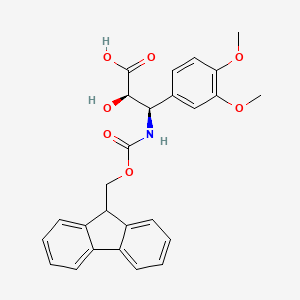
N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-propanamide
Vue d'ensemble
Description
N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-propanamide is a small molecule that has been studied for its potential applications in various scientific areas. It is a compound with a molecular formula of C10H14ClN2O, and a molecular weight of 223.68 g/mol. This compound is a member of the class of compounds known as phenoxypropanamides, which are compounds containing an amide group connected to a phenoxy group by a methylene bridge. N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-propanamide has been studied for its potential applications in scientific research, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as future directions.
Applications De Recherche Scientifique
Anticonvulsant Studies
N-Benzyl-3-[(chlorophenyl)amino]propanamides, which are structurally related to N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-propanamide, have been synthesized and evaluated for anticonvulsant properties. These compounds, including isomeric forms, demonstrated significant efficacy in mice models against maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizures. They were found to be more potent than standard anticonvulsant drugs like phenytoin and valproate, suggesting potential as generalized seizure treatments. Their acute toxicity studies indicated relative safety (Idris, Ayeni, & Sallau, 2011).
Nonlinear Optical Material Development
Studies involving compounds similar to N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-propanamide have focused on developing nonlinear optical materials. N-(2-Chlorophenyl)-(1-propanamide), a related compound, was synthesized and single crystals were grown using a slow evaporation technique. These crystals displayed properties suitable for electro-optic and nonlinear optical applications, as evidenced by various spectroscopic techniques and second harmonic generation tests (Prabhu et al., 2000, 2001).
Synthesis and Characterization for Various Applications
A variety of studies have been conducted on the synthesis and characterization of compounds structurally related to N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-propanamide for diverse applications. These include investigations into their antibacterial and antifungal properties, potential as antimalarials, and use in electro-optic materials. Each study involved different synthesis methods, characterization techniques, and evaluation of biological or physical properties (Manolov et al., 2022; Baranovskyi et al., 2018; Dawbaa et al., 2021; Norcross et al., 2019; Srinivasan et al., 2006; Sharma et al., 2014; Schröder et al., 2001; Atta-ur-rahman et al., 1997; Tumosienė et al., 2012; Knight et al., 1996; Helal et al., 2013; Sah et al., 2014; Kaplan et al., 1980; Pant et al., 2008; Wu et al., 2006; Allen & Giffard, 1982; Yonekawa et al., 1983).
Propriétés
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(2-methylphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-5-3-4-6-15(10)21-11(2)16(20)19-12-7-8-13(17)14(18)9-12/h3-9,11H,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJULWDWAAUAJSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]acetic acid](/img/structure/B1390831.png)










